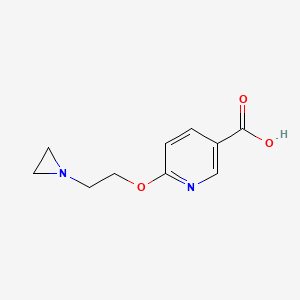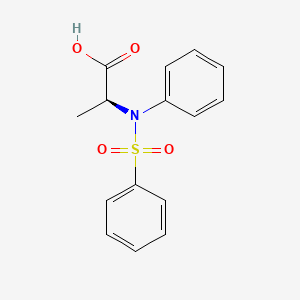![molecular formula C11H7ClN2O3 B1386020 4-[(2-氯嘧啶-4-基)氧基]苯甲酸 CAS No. 1086379-62-5](/img/structure/B1386020.png)
4-[(2-氯嘧啶-4-基)氧基]苯甲酸
描述
“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H7ClN2O3 . It has a molecular weight of 250.641 . This compound belongs to the category of carboxylic acids .
Molecular Structure Analysis
The InChI code for “4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is 1S/C11H7ClN2O3/c12-11-13-6-5-9 (14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” has a molecular weight of 250.641 .科学研究应用
分析化学
在分析化学中,4-[(2-氯嘧啶-4-基)氧基]苯甲酸可作为色谱法和质谱法中的标准物质或参照化合物。这有助于识别和定量各种样品中类似的化合物。
这些应用都展示了该化合物在多个科学研究领域的多功能性和重要性。 该化合物的结构特征使其成为合成和开发新材料、药物和农用化学品等应用的关键 .
作用机制
Target of Action
It is known that purine and pyrimidine derivatives, such as this compound, have shown potential in targeting various cancers . They have been found to exhibit significantly enhanced anticancer activities against targeted receptor proteins .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .
Result of Action
It is known that pyrimidine derivatives can have potent anticancer effects .
生化分析
Biochemical Properties
4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves the binding of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can affect the expression levels of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid has been found to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid remains stable under specific conditions, but it may degrade under extreme pH or temperature . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid .
Transport and Distribution
The transport and distribution of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin . These interactions can affect the localization and accumulation of the compound in different tissues .
Subcellular Localization
The subcellular localization of 4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-11-13-6-5-9(14-11)17-8-3-1-7(2-4-8)10(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPJDULFBBHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)



amine](/img/structure/B1385942.png)

amine](/img/structure/B1385944.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)




